molecular formula C10H8N2O3 B13933688 7-Methoxy-1,5-naphthyridine-3-carboxylic acid

7-Methoxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B13933688
M. Wt: 204.18 g/mol
InChI Key: POSUXZYBUGDMTH-UHFFFAOYSA-N
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Description

7-Methoxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a fused ring system containing two pyridine rings. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include naphthyridine derivatives with modified functional groups, such as hydroxyl, aldehyde, or substituted methoxy groups.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7-methoxy-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-7-3-9-8(12-5-7)2-6(4-11-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

POSUXZYBUGDMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=N2)C(=O)O)N=C1

Origin of Product

United States

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